

# Avadomide (CC-122): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Avadomide** (CC-122) is a novel, orally bioavailable small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This modulation leads to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), resulting in potent anti-proliferative and immunomodulatory effects. Developed by Celgene (now part of Bristol-Myers Squibb), **Avadomide** has demonstrated significant preclinical activity and has been evaluated in numerous clinical trials for hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of **Avadomide**, including detailed experimental methodologies and a comprehensive summary of key data.

# **Discovery and Rationale**

**Avadomide** was developed as a next-generation Cereblon E3 ligase modulator (CELMoD™), building upon the understanding of the mechanism of action of immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide.[1] The discovery that CRBN is the direct target of these agents opened the door for the rational design of novel compounds with improved potency and differentiated activity.[2] **Avadomide**, a non-phthalimide analog of thalidomide, was designed to bind to Cereblon with high affinity, leading to more efficient and rapid degradation of its neosubstrates, Ikaros and Aiolos.[2][3]



### **Mechanism of Action**

**Avadomide** exerts its biological effects by binding to the substrate receptor Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros and Aiolos.[2][3]

The degradation of Ikaros and Aiolos, which are critical regulators of lymphocyte development and function, has two major downstream consequences:

- Direct Anti-proliferative and Pro-apoptotic Effects in Malignant Cells: In hematological cancer cells, particularly those of B-cell origin, the degradation of Ikaros and Aiolos leads to the downregulation of key survival factors, such as interferon regulatory factor 4 (IRF4) and MYC, ultimately inducing cell cycle arrest and apoptosis.[3]
- Immunomodulatory Effects: In T cells, the degradation of these transcription factors leads to enhanced T-cell activation, proliferation, and increased production of interleukin-2 (IL-2). This T-cell co-stimulation contributes to an enhanced anti-tumor immune response.[2]



Click to download full resolution via product page

Avadomide's mechanism of action.

# **Preclinical Development**



### In Vitro Studies

**Avadomide** demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.

| Cell Line Type                           | IC50 Range (μM) | Reference |
|------------------------------------------|-----------------|-----------|
| Diffuse Large B-cell<br>Lymphoma (DLBCL) | 0.01 - 1.5      | [2]       |

### In Vivo Studies

In xenograft models of human DLBCL, **Avadomide** treatment resulted in significant tumor growth inhibition. This anti-tumor activity was associated with a marked reduction in Ikaros and Aiolos protein levels within the tumor tissue.[2]

# **Clinical Development**

**Avadomide** has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents, across a variety of hematological malignancies and solid tumors.

# Phase I First-in-Human Study (NCT01421524)

This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Avadomide** in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[4]

Patient Demographics and Baseline Characteristics (N=34)

| Characteristic              | Value             |
|-----------------------------|-------------------|
| Median Age (years)          | 57 (range, 31-78) |
| Male                        | 50%               |
| ECOG Performance Status 0/1 | 38% / 62%         |



Key Safety Findings (Treatment-Emergent Adverse Events ≥15%)

| Adverse Event | Any Grade | Grade ≥3 |
|---------------|-----------|----------|
| Fatigue       | 44%       | -        |
| Neutropenia   | 29%       | -        |
| Diarrhea      | 15%       | -        |

#### **Pharmacokinetics**

**Avadomide** demonstrated favorable pharmacokinetic properties with rapid absorption. A dose-dependent degradation of Aiolos in peripheral B and T cells was observed within 5 hours of the first dose, starting at the 0.5 mg dose level.[4]

### Efficacy

Objective responses were observed in 3 out of 5 patients with NHL, including one complete response.[4]

# Phase I/II Study in Newly Diagnosed DLBCL (NCT03283202)

This study evaluated **Avadomide** in combination with R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) in patients with newly diagnosed high-risk DLBCL.[3]

### Efficacy Results (N=34)

| Endpoint                               | Value |
|----------------------------------------|-------|
| Overall Response Rate (ORR)            | 88%   |
| Complete Response (CR) Rate            | 79%   |
| 1-Year Progression-Free Survival (PFS) | 80%   |



# Phase Ib Study in Relapsed/Refractory DLBCL and Follicular Lymphoma (CC-122-DLBCL-001)

This study investigated **Avadomide** in combination with rituximab in patients with relapsed or refractory DLBCL and follicular lymphoma.[5]

### **Efficacy Results**

| Indication                 | Overall Response Rate<br>(ORR) | Median Duration of<br>Response (mDOR) |
|----------------------------|--------------------------------|---------------------------------------|
| DLBCL (N=27)               | 40.7%                          | 8.0 months                            |
| Follicular Lymphoma (N=41) | 80.5%                          | 27.6 months                           |

# Experimental Protocols Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a competitive binding assay used to determine the affinity of a compound for Cereblon.





Click to download full resolution via product page

HTRF Cereblon Binding Assay Workflow.

### Methodology:

- Plate Preparation: Dispense the test compound (e.g., **Avadomide**) at various concentrations into a low-volume 384-well plate.
- Reagent Addition: Add a pre-mixed solution of GST-tagged human Cereblon protein and a fluorescently labeled Cereblon ligand (e.g., Thalidomide-Red).
- Detection Reagent Addition: Add a solution containing an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).
- Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.



 Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is used to determine the degree of binding.

# **Ikaros and Aiolos Degradation Assay (Western Blot)**

This assay is used to quantify the levels of Ikaros and Aiolos proteins in cells following treatment with a test compound.





Click to download full resolution via product page

Western Blot Workflow for Protein Degradation.



### Methodology:

- Cell Culture and Treatment: Culture the desired cell line (e.g., DLBCL cells) and treat with various concentrations of Avadomide for a specified time course.
- Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.

## Conclusion

**Avadomide** (CC-122) represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of Ikaros and Aiolos translates into a dual mechanism of action, combining direct anti-tumor effects with immune system activation. The robust preclinical data and promising clinical trial results in various hematological malignancies underscore the potential of **Avadomide** as a valuable therapeutic option. Further clinical



investigation is ongoing to fully elucidate its efficacy and safety profile in a broader range of cancers and in combination with other anti-cancer agents. This technical guide provides a comprehensive resource for researchers and clinicians interested in the science and clinical application of this novel Cereblon E3 ligase modulator.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Avadomide Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- To cite this document: BenchChem. [Avadomide (CC-122): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662804#avadomide-cc-122-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com